2-Chloro-3-hydroxyacrylaldehyde

Description

BenchChem offers high-quality 2-Chloro-3-hydroxyacrylaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-hydroxyacrylaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

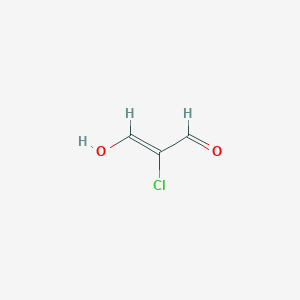

Structure

3D Structure

Properties

Molecular Formula |

C3H3ClO2 |

|---|---|

Molecular Weight |

106.51 g/mol |

IUPAC Name |

(Z)-2-chloro-3-hydroxyprop-2-enal |

InChI |

InChI=1S/C3H3ClO2/c4-3(1-5)2-6/h1-2,5H/b3-1- |

InChI Key |

SYXFXUMRQSTIKC-IWQZZHSRSA-N |

Isomeric SMILES |

C(=C(/C=O)\Cl)\O |

Canonical SMILES |

C(=C(C=O)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-3-hydroxyacrylaldehyde (CAS 50704-42-2): A Cornerstone Synthon for Heterocyclic Chemistry

This guide provides a comprehensive technical overview of 2-Chloro-3-hydroxyacrylaldehyde, a versatile C3 building block pivotal in synthetic organic chemistry. With a unique combination of functional groups—an aldehyde, a vinyl chloride, and an enol—this reagent offers a gateway to complex molecular architectures, most notably in the realm of pharmaceutical drug development. We will delve into its fundamental properties, reactivity, synthesis, and its strategic application in the construction of medicinally relevant heterocyclic scaffolds.

Core Molecular Profile and Physicochemical Properties

Understanding the fundamental characteristics of a reagent is paramount to its effective application in synthesis. 2-Chloro-3-hydroxyacrylaldehyde is a compact, highly functionalized molecule whose properties are dictated by the interplay of its constituent groups.

Chemical Identity and Descriptors

The molecule is systematically identified by several key descriptors, summarized below for clarity and cross-referencing.

| Identifier | Value |

| CAS Number | 50704-42-2[1] |

| Molecular Formula | C₃H₃ClO₂[2] |

| Molecular Weight | 106.51 g/mol [2] |

| IUPAC Name | (2Z)-2-chloro-3-hydroxyprop-2-enal |

| Common Synonyms | 2-Chloro-3-hydroxyprop-2-enal, 2-Chloromalonaldehyde, 2-Chloro-3-hydroxy-acrylaldehyde[2] |

Physical and Handling Properties

While detailed physical data is not extensively published, information from commercial suppliers provides essential handling and storage guidelines.

| Property | Value |

| Appearance | Data not available (often supplied in solution) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in various organic solvents |

| Storage Conditions | 2-8°C, Refrigerator[2] |

| Shipping Conditions | Ambient[2] |

The recommendation for refrigerated storage suggests a moderate sensitivity to thermal degradation or polymerization, a common trait for reactive aldehydes.

Structural Elucidation: Tautomerism and Spectroscopic Signature

The most critical structural feature of 2-chloro-3-hydroxyacrylaldehyde is its existence as a keto-enol tautomer. This equilibrium is fundamental to its reactivity.

Keto-Enol Tautomerism

The molecule exists in a dynamic equilibrium between its aldehyde-enol form and its keto form (2-chloro-3-oxopropanal). The enol form is significantly stabilized by the formation of a conjugated system and potentially through intramolecular hydrogen bonding. This equilibrium is a key principle in its reaction mechanisms.[3][4][5][6]

Caption: Keto-Enol tautomerism of 2-chloro-3-hydroxyacrylaldehyde.

Predicted Spectroscopic Characteristics

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be dominated by signals from the enol tautomer. Key signals would include:

-

A singlet for the aldehydic proton (-CHO), typically downfield in the δ 9-10 ppm region.[7][8]

-

A singlet for the vinylic proton (=CH-OH), likely in the δ 6-8 ppm range, with its exact shift influenced by solvent and concentration.

-

A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. Its chemical shift can vary widely.[7]

-

-

¹³C NMR Spectroscopy: The carbon spectrum would corroborate the enol structure with three distinct signals:

-

A signal for the aldehydic carbon (~190 ppm).

-

Two signals for the sp² hybridized carbons of the double bond, with the carbon bearing the chlorine atom shifted downfield.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence of the key functional groups:[9]

-

A broad O-H stretching band around 3200-3400 cm⁻¹, indicative of the hydroxyl group.

-

A strong C=O stretching band for the conjugated aldehyde, typically appearing around 1670-1690 cm⁻¹.[10]

-

A C=C stretching vibration around 1620-1640 cm⁻¹.[10]

-

A characteristic C-H stretch for the aldehyde proton, often visible as a weaker band near 2720 cm⁻¹.[10]

-

Synthesis and Chemical Reactivity

The utility of 2-chloro-3-hydroxyacrylaldehyde stems from its straightforward preparation (in principle) and its predictable, versatile reactivity profile.

Proposed Synthesis: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of activated substrates.[11][12][13] A plausible and industrially relevant synthesis of 2-chloro-3-hydroxyacrylaldehyde involves the reaction of a suitable two-carbon precursor with a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[14][15]

Caption: Proposed Vilsmeier-Haack synthesis pathway.

This reaction leverages the electrophilic nature of the Vilsmeier reagent to install the formyl group and the chloro-substituent onto a reactive two-carbon backbone, followed by hydrolysis to reveal the final aldehyde and enol functionalities.

Core Reactivity: A Bifunctional Synthon

The synthetic power of this molecule lies in its ability to act as a bifunctional electrophile. The aldehyde group and the vinyl chloride moiety can react sequentially or in a concerted fashion with dinucleophiles to construct five- or six-membered heterocyclic rings. This is exemplified by its crucial role in the synthesis of the selective COX-2 inhibitor, Etoricoxib.[16][17][18][19][20]

In this synthesis, 2-chloro-3-hydroxyacrylaldehyde undergoes a cyclocondensation reaction with a ketosulfone and an ammonia source (like formamide). The reaction proceeds via initial condensation at the aldehyde, followed by nucleophilic attack on the vinyl chloride and subsequent aromatization to form the substituted pyridine core of the drug molecule.[16][19]

Application Spotlight: Synthesis of Etoricoxib

The industrial synthesis of Etoricoxib (Arcoxia®) is a premier example of the strategic application of 2-chloro-3-hydroxyacrylaldehyde. The reagent serves as the C3 fragment required to build the central pyridine ring of the final drug molecule.[20]

General Reaction Scheme

The core transformation involves the reaction of a β-ketosulfone with 2-chloro-3-hydroxyacrylaldehyde in the presence of an ammonia surrogate.

Caption: Cyclocondensation to form the Etoricoxib pyridine core.

This elegant one-pot reaction highlights the efficiency of using highly functionalized building blocks to rapidly assemble complex molecular targets, minimizing step counts and improving overall yield.[17]

Experimental Protocols and Workflows

The following sections provide standardized, conceptual workflows for the synthesis and characterization of derivatives using 2-chloro-3-hydroxyacrylaldehyde, based on established chemical principles and patent literature.[16][17]

Protocol: Synthesis of a Pyridine Derivative via Cyclocondensation

This protocol outlines a representative procedure for synthesizing a substituted pyridine, mirroring the core chemistry of the Etoricoxib synthesis.

Step-by-Step Methodology:

-

Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the β-ketosulfone starting material (1.0 eq).

-

Solvent and Reagent Addition: Add a suitable organic solvent, such as 1,2-dichloroethane or toluene. To this stirred suspension, add 2-chloro-3-hydroxyacrylaldehyde (1.1 eq).

-

Ammonia Source and Catalyst: Add the ammonia source, typically formamide (used in excess as both reagent and solvent), followed by a catalytic amount of a strong acid, such as methanesulfonic acid (0.1 eq).[16][17]

-

Reaction Execution: Heat the reaction mixture to 80-100°C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction may require several hours (4-24 h) for completion.[16][17]

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with water and a suitable organic solvent like ethyl acetate.

-

Extraction and Purification: Separate the organic layer. Wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure pyridine derivative.

Caption: Workflow for product structural verification and analysis.

Safety and Handling

As a reactive chlorinated aldehyde, 2-chloro-3-hydroxyacrylaldehyde must be handled with appropriate precautions.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.

-

Storage: Store in a tightly sealed container in a refrigerator (2-8°C) as recommended by suppliers to ensure stability. [2]* Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Conclusion

2-Chloro-3-hydroxyacrylaldehyde stands out as a highly valuable and efficient three-carbon building block. Its inherent reactivity, governed by its unique combination of functional groups and tautomeric nature, makes it an ideal precursor for constructing complex heterocyclic systems. The successful application of this reagent in the large-scale synthesis of Etoricoxib underscores its significance and reliability in modern pharmaceutical development. For researchers and drug development professionals, a thorough understanding of this synthon's properties and reactivity opens a direct and powerful route to novel molecular entities.

References

Sources

- 1. (Z)-2-chloro-3-hydroxyacrylaldehyde | 50704-42-2 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. Interpreting IR Spectra [chemistrysteps.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. growingscience.com [growingscience.com]

- 15. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]

- 16. WO2015036550A1 - Process for making etoricoxib - Google Patents [patents.google.com]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 18. Process For The Preparation Of Etoricoxib [quickcompany.in]

- 19. WO2015036550A1 - Process for making etoricoxib - Google Patents [patents.google.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility Profile & Handling of 2-Chloro-3-hydroxyacrylaldehyde

[1]

Executive Summary & Chemical Identity

2-Chloro-3-hydroxyacrylaldehyde (CAS: 36437-19-1 for the parent 2-chloromalonaldehyde) is a reactive

Understanding this tautomerism is critical for solubility predictions: the enol form behaves as a lipophilic pseudo-aromatic system, rendering it soluble in non-polar organic solvents, whereas the dialdehyde form (less favored) would be highly polar.[2]

Tautomeric Equilibrium

The compound exists as a resonance-stabilized enol.[1][2] This intramolecular hydrogen bond reduces its interaction with polar protic solvents and enhances solubility in aprotic organic media.[2]

Figure 1: Tautomeric equilibrium favoring the enol form, which dictates the solubility profile.[1]

Solubility Profile in Organic Solvents[2][3]

The solubility of 2-Chloro-3-hydroxyacrylaldehyde is governed by its ability to act as both a hydrogen bond donor (enol -OH) and acceptor (carbonyl =O).[1] However, the intramolecular "locking" of these groups makes the molecule surprisingly lipophilic.[2]

Quantitative & Qualitative Solubility Data

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM) | High | Primary extraction solvent.[1] Disrupts weak intermolecular forces without breaking the intramolecular H-bond.[1] |

| Chlorinated | Chloroform ( | High | Excellent for solubilizing the enol form for NMR studies.[1][2] |

| Ethers | Diethyl Ether ( | High | Good solubility; often used for precipitation of impurities or final wash.[1] |

| Ethers | THF / MTBE | High | Excellent solvency; THF is preferred for subsequent coupling reactions.[1] |

| Esters | Ethyl Acetate (EtOAc) | Moderate to High | Standard solvent for liquid-liquid extraction from acidified aqueous phases.[1] |

| Aromatics | Toluene / Benzene | Moderate | Soluble, particularly when heated.[1] Used for azeotropic drying.[2] |

| Protic | Ethanol / Methanol | Moderate | Soluble, but risk of acetal formation (solvolysis) upon prolonged storage or acid catalysis.[1] |

| Polar Aprotic | DMSO / DMF | High | Fully soluble, but difficult to remove.[1] Use only if reaction requires high boiling solvents.[2] |

| Aqueous | Water | pH Dependent | Low as free acid/enol; High as deprotonated salt (pH > 5).[1] |

Critical Solubility Nuances

-

pH Sensitivity: In basic aqueous solutions (pH > 7), the compound exists as the 2-chloromalonaldehyde enolate anion , which is highly water-soluble and insoluble in organic solvents.[1] Acidification (pH < 2) is required to protonate the species back to the neutral enol form for extraction into organic media.[2]

-

Solvent Stability: Avoid prolonged storage in primary alcohols (MeOH, EtOH) without buffering, as the aldehyde group is prone to hemiacetal/acetal formation, changing the solubility and reactivity profile.[2]

Experimental Protocols

Protocol A: Isolation & Purification via Solvent Extraction

This workflow describes the isolation of 2-Chloro-3-hydroxyacrylaldehyde from a crude reaction mixture or its sodium salt.[1]

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude salt in minimal deionized water at

. -

Acidification: Slowly add concentrated HCl dropwise with vigorous stirring until the pH reaches ~1-2. Caution: Exothermic.[1]

-

Extraction: Immediately extract the aqueous layer with EtOAc (

equal volumes).[2]-

Note: DCM can be used if the density difference is preferred, but EtOAc often provides better phase separation for this specific aldehyde.[2]

-

-

Drying: Combine organic layers and wash with brine (saturated NaCl) to remove residual acid.[2] Dry over anhydrous

for 30 minutes. -

Concentration: Filter off the desiccant and concentrate the filtrate under reduced pressure (Rotavap) at

.-

Result: The product typically crystallizes as a pale solid upon concentration.[2]

-

-

Recrystallization (Optional): If purity is low, recrystallize from a mixture of Benzene/Hexane or EtOAc/Hexane .[1]

Protocol B: Solubility Determination (Saturation Method)

Use this protocol to determine precise solubility limits for specific process solvents.[2]

-

Preparation: Add excess solid 2-Chloro-3-hydroxyacrylaldehyde to 10 mL of the target solvent in a sealed vial.

-

Equilibration: Agitate (shake/stir) at the target temperature (e.g.,

) for 4 hours. -

Filtration: Filter the suspension through a 0.45

PTFE syringe filter to remove undissolved solids. -

Quantification: Evaporate a known volume of the filtrate to dryness and weigh the residue (gravimetric) or analyze via HPLC against a standard curve.

Mechanistic Visualization: Extraction Workflow

The following diagram illustrates the phase-transfer logic utilized in the purification protocol, highlighting the solubility switch based on pH.

Figure 2: pH-dependent solubility switch utilized for isolation.

References

-

Reichardt, C., & Halbritter, K. (1975).[2][3] Syntheses with 2-Chloromalonaldehyde. Angewandte Chemie International Edition in English, 14(2), 86-86.[1][2] [1][2]

-

Dieckmann, W., & Platz, L. (1904).[2] Über das 2-Chlor-malonaldehyd. Berichte der deutschen chemischen Gesellschaft, 37(4), 4638-4644.[1] [1][2]

-

Thermo Scientific Chemicals. (n.d.).[1][2] 2-Chloromalonaldehyde, 95% Product Specifications and Solubility Data. Fisher Scientific.[2][4] [1][2]

-

ChemicalBook. (2023).[1][2] 2-Chloromalonaldehyde CAS 36437-19-1 Properties and Solubility.

-

Bertz, S. H. (1981).[2] A simple preparation of 2-chloromalonaldehyde. The Journal of Organic Chemistry, 46(13), 2828-2829.[2] [1][2]

Sources

- 1. 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]

- 3. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 4. 2-chloromalonaldehyde, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Senior Application Scientist's Technical Guide to the Physical Properties of 2-Chloro-3-hydroxy-2-propenal

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the physical and chemical properties of 2-chloro-3-hydroxy-2-propenal (CAS No. 50704-42-2)[1][2][3]. It is critical to understand that this compound is the enol tautomer of 2-chloromalondialdehyde (CAS No. 36437-19-1) and is often named interchangeably in literature and commercial listings[1][4]. This guide will address this nomenclature ambiguity and focus on the properties of this reactive, yet synthetically valuable, molecule. As a key intermediate in the synthesis of pharmaceuticals like the anti-inflammatory drug etoricoxib, a comprehensive understanding of its characteristics is paramount for its effective and safe utilization[5]. We will delve into its spectroscopic signature, physicochemical parameters, reactivity, and provide validated protocols for its characterization, offering field-proven insights for laboratory applications.

Chemical Identity: Understanding Tautomerism

A frequent point of confusion arises from the nomenclature. "2-chloro-3-hydroxy-2-propenal" describes the enol form, while "2-chloromalondialdehyde" describes the dialdehyde form. In solution and as a pure substance, the molecule exists in a tautomeric equilibrium, heavily favoring the more stable, hydrogen-bonded enol form. For the purposes of this guide, we will refer to the compound by its enol name but use data associated with CAS No. 36437-19-1 where applicable, as this is how it is most commonly cataloged.

The stability of the enol form is attributed to the formation of a quasi-aromatic six-membered ring via an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This conjugation significantly influences its spectroscopic properties and reactivity.

Caption: Tautomeric equilibrium between the dialdehyde and the more stable enol form.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-chloro-3-hydroxyprop-2-enal | [2] |

| Synonyms | 2-Chloromalondialdehyde, 2-chloropropanedial | [4][6] |

| CAS Number | 36437-19-1 (for 2-chloromalondialdehyde) | [4][7][8] |

| Molecular Formula | C₃H₃ClO₂ | [4][7][8] |

| Molecular Weight | 106.51 g/mol | [4][7][8] |

| Appearance | Brown or lime-colored crystalline powder |[9][10] |

Spectroscopic Profile for Structural Elucidation

The characterization of 2-chloro-3-hydroxy-2-propenal relies heavily on spectroscopic methods. The data consistently confirms the predominance of the enol tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for confirming the enol structure. The key is to observe signals corresponding to the enolic hydroxyl proton, the vinyl proton, and the aldehydic proton.

-

¹H NMR Insights:

-

Enolic OH: A broad singlet, typically downfield, due to hydrogen bonding. Its chemical shift can be concentration-dependent.

-

Vinyl CH: A singlet coupled to the aldehydic proton. The presence of the electronegative chlorine atom on the same carbon deshields this proton, shifting it downfield.

-

Aldehydic CH=O: A doublet due to coupling with the vinyl proton. This signal will be found in the characteristic aldehyde region (~9-10 ppm).

-

-

¹³C NMR Insights:

-

Expect three distinct signals corresponding to the carbonyl carbon, and the two sp² hybridized carbons of the C=C double bond. The carbon bonded to chlorine will be significantly shifted compared to its unsubstituted analogue.

-

-

Expert Causality: The choice to rely on NMR is based on its ability to provide unambiguous evidence of the connectivity and electronic environment of each atom. The observed chemical shifts and coupling patterns directly refute the dialdehyde structure (which would show a different symmetry and proton environment, such as a triplet for the C2-proton and a doublet for the two equivalent aldehydic protons) and confirm the enol tautomer.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups that define the enol structure.

-

Key Vibrational Frequencies:

-

O-H Stretch: A broad band in the 3200-2800 cm⁻¹ region, characteristic of a strongly hydrogen-bonded hydroxyl group.

-

C=O Stretch: A strong absorption around 1680-1640 cm⁻¹, corresponding to the conjugated aldehyde. The conjugation lowers the frequency from a typical saturated aldehyde (~1725 cm⁻¹).

-

C=C Stretch: An absorption in the 1620-1580 cm⁻¹ region, indicative of the carbon-carbon double bond.

-

-

Expert Causality: The broadness and position of the O-H stretch are direct evidence of the intramolecular hydrogen bonding that stabilizes the enol form. The lowered C=O stretching frequency further supports the conjugated system. This combination of peaks provides a rapid and reliable confirmation of the dominant tautomer.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Observations:

-

Molecular Ion (M⁺): A peak at m/z 106, corresponding to the molecular weight.

-

Isotope Pattern: A characteristic M+2 peak at m/z 108 with roughly one-third the intensity of the M⁺ peak, which is definitive proof of the presence of a single chlorine atom.

-

Fragmentation: Expect loss of CO (m/z 28), Cl (m/z 35), and other characteristic fragments.

-

Physicochemical and Computational Data

Understanding the physicochemical properties is essential for applications in synthesis, formulation, and drug development.

Table 2: Key Physicochemical and Computed Properties

| Property | Value | Comments and Source(s) |

|---|---|---|

| Physical State | Solid, Brown Crystalline Powder | [9] |

| Melting Point | 140-145 °C | There is significant variance in reported values, suggesting potential sample purity issues or decomposition.[7] |

| Boiling Point | ~111-160 °C | Data varies; likely decomposes at higher temperatures.[7][11] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | A computed value relevant for predicting membrane permeability.[2][12] |

| pKa (Predicted) | 1.48 ± 0.10 | The enolic proton is predicted to be highly acidic.[9] |

| XLogP3 (Computed) | 0.8 | Indicates moderate lipophilicity.[2] |

-

Expert Insights on Stability & Handling:

-

The compound is described as stable under normal conditions but can be sensitive to heat and light[11]. Given its structure as a reactive dicarbonyl compound, it should be stored under refrigerated conditions (0-6°C) and protected from moisture[9][13].

-

Its high reactivity is due to the electrophilic nature of the aldehyde group and the carbon-carbon double bond, making it susceptible to reactions with nucleophiles[11]. This reactivity is precisely what makes it a valuable synthetic intermediate[5][11].

-

Safety and Hazard Profile

As a research chemical, a thorough understanding of its hazards is non-negotiable. The Globally Harmonized System (GHS) classifications indicate significant potential hazards.

Table 3: GHS Hazard Classification

| Hazard Code | Description | Class |

|---|---|---|

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |

Source:[4]

-

Handling Protocol:

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a self-validating system for determining the aqueous solubility of the compound, a critical parameter for drug development and reaction chemistry.

Step-by-Step Methodology

-

Preparation: Add an excess amount of 2-chloro-3-hydroxy-2-propenal (e.g., 10 mg) to a known volume of purified water (e.g., 1 mL) in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25°C). Agitate for a minimum of 24 hours to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant. Causality Check: It is critical to not disturb the solid phase during this step to avoid artificially inflating the measured concentration.

-

Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of a pre-calibrated High-Performance Liquid Chromatography (HPLC-UV) system. Analyze the sample and determine the concentration against the calibration curve.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

-

Validation: Repeat the experiment at least in triplicate to ensure reproducibility. The standard deviation of the results should be within an acceptable range (e.g., <10%).

Caption: Workflow for the Shake-Flask Solubility Determination method.

Conclusion

2-Chloro-3-hydroxy-2-propenal is a reactive dicarbonyl compound that exists predominantly in its more stable enol form. Its physical properties are dictated by the presence of chloro, hydroxyl, and aldehyde functionalities, which result in strong intramolecular hydrogen bonding and a conjugated electronic system. While its reactivity presents handling challenges, it also underpins its utility as a valuable intermediate in pharmaceutical synthesis. Accurate characterization via NMR, IR, and MS is essential for confirming its structure and purity. The protocols and data presented in this guide provide a comprehensive foundation for researchers to handle, characterize, and utilize this compound effectively and safely in their work.

References

-

National Center for Biotechnology Information. (n.d.). Chloromalonaldehyde (CID 147646). PubChem. Retrieved from [Link]

-

QuickCompany. (n.d.). Synthesis Of 2 Chloromalonaldehyde. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Chloro-3-hydroxyprop-2-enal | 50704-42-2. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Propenal. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Propenal, 2-chloro-3-hydroxy- (CID 7009065). PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-chloro-3-hydroxyPropanal (CID 10558579). PubChem. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Chloro-3-hydroxy-2-propenal. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-Propenal, 2-chloro-3-hydroxy- | C3H3ClO2 | CID 7009065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Chloromalonaldehyde | C3H3ClO2 | CID 147646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis Of 2 Chloromalonaldehyde [quickcompany.in]

- 6. 2-CHLOROMALONALDEHYDE | 36437-19-1 [amp.chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 2-Chloromalonaldehyde | CAS 36437-19-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. guidechem.com [guidechem.com]

- 10. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. evitachem.com [evitachem.com]

- 12. 2-chloro-3-hydroxyPropanal | C3H5ClO2 | CID 10558579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

2-Chloro-3-hydroxyacrylaldehyde SDS safety data sheet

An In-Depth Technical Guide to 2-Chloro-3-hydroxyacrylaldehyde: Safety, Physicochemical Profiling, and Synthetic Utility in Drug Development

Executive Summary

2-Chloro-3-hydroxyacrylaldehyde (commonly referred to as 2-chloromalonaldehyde) is a highly reactive, bifunctional C3-building block utilized extensively in the pharmaceutical and agrochemical industries[1]. Existing primarily in its enol tautomeric form due to stabilizing intramolecular hydrogen bonding and extended conjugation, this compound serves as the critical electrophilic scaffold in the synthesis of complex heterocycles, most notably the COX-2 inhibitor Etoricoxib [2].

This whitepaper provides drug development professionals and synthetic chemists with an authoritative framework for understanding the physicochemical dynamics of 2-chloro-3-hydroxyacrylaldehyde, alongside field-proven, self-validating protocols for its safe handling, hazard mitigation, and synthetic application[3].

Physicochemical Profiling & Structural Dynamics

Understanding the structural behavior of 2-chloro-3-hydroxyacrylaldehyde is paramount for predicting its reactivity. While formally a dialdehyde (2-chloropropanedial), the strong electron-withdrawing nature of the alpha-chlorine atom and the thermodynamic stability of the conjugated

Table 1: Key Physicochemical Properties

| Property | Value |

| IUPAC Name | 2-Chloro-3-hydroxyprop-2-enal |

| Common Synonyms | 2-Chloromalonaldehyde, Chloromalondialdehyde[4] |

| CAS Registry Number | 36437-19-1 (Dialdehyde) / 50704-42-2 (Enol)[4][5] |

| Molecular Formula | C₃H₃ClO₂[4] |

| Molecular Weight | 106.51 g/mol [4] |

| Appearance | Brown to light yellow crystalline powder[3] |

| Melting Point | 140–145 °C[3] |

Safety Data Sheet (SDS) & Hazard Mitigation

As an electrophilic bifunctional reagent, 2-chloro-3-hydroxyacrylaldehyde presents significant acute health hazards[3]. Its toxicity is mechanistically driven by its ability to act as a potent Michael acceptor and formylating agent. In biological systems, the electrophilic C1 and C3 carbons readily cross-link with nucleophilic primary amines (e.g., lysine residues in proteins) and nucleic acids, causing severe cellular toxicity and tissue irritation[6].

Table 2: GHS Hazard Classification & Mitigation Strategies

| Hazard Class | H-Statement | Mitigation Strategy (P-Statement Context) |

| Acute Toxicity (Oral/Dermal/Inhalation) | H302, H312, H332 | Handle exclusively in a certified fume hood (P271); wear impermeable nitrile gloves and a respirator (P280)[3][7]. |

| Skin Corrosion/Irritation | H315 | Wash thoroughly after handling (P264); remove contaminated clothing immediately to prevent prolonged dermal exposure[3]. |

| Serious Eye Damage/Irritation | H319 | Wear a face shield and safety goggles; if exposed, rinse cautiously with water for several minutes (P305+P351+P338)[3]. |

| Specific Target Organ Toxicity | H335 (Respiratory) | Avoid breathing dust/vapours (P261); evacuate to fresh air immediately if inhaled (P304+P340)[3]. |

Self-Validating Quenching Protocol for Spills

Standard aqueous washing is insufficient for decontaminating spills due to the compound's stability and limited cold-water solubility.

-

The Protocol: Treat spills or unreacted reaction mixtures with a 10% w/v aqueous sodium bisulfite (

) solution. -

The Causality: Bisulfite acts as a strong, soft nucleophile, attacking the aldehyde moiety to form a highly water-soluble, non-volatile

-hydroxy sulfonate adduct. This permanently neutralizes the electrophilic threat. -

System Validation: This protocol is self-validating. The user must monitor the physical state of the spill; the complete dissolution of the solid crystalline powder into the aqueous phase, coupled with the total cessation of the characteristic acrid aldehyde odor, confirms a successful quench. Secondary validation via TLC (using a 2,4-dinitrophenylhydrazine stain) can be utilized to definitively confirm the absence of the free aldehyde.

Synthetic Utility & Reaction Mechanisms

In pharmaceutical manufacturing, 2-chloro-3-hydroxyacrylaldehyde is the premier reagent for constructing 5-chloropyrimidine and 5-chloropyridine scaffolds[8]. Its most prominent industrial application is in the synthesis of Etoricoxib , a highly selective COX-2 inhibitor[2][9].

The synthesis relies on the precise positioning of the alpha-chlorine atom. The malonaldehyde derivative first undergoes amination with ammonia and isopropyl alcohol to yield 3-amino-2-chloroacrolein[2]. This intermediate is subsequently condensed with a ketosulfone under acidic conditions to construct the central 5-chloropyridine ring of the API, perfectly positioning the halogen required for the drug's pharmacological binding affinity[2].

Vilsmeier-Haack synthesis of 2-chloro-3-hydroxyacrylaldehyde and its conversion to Etoricoxib.

Experimental Protocol: Vilsmeier-Haack Synthesis & Safe Isolation

The generation of 2-chloro-3-hydroxyacrylaldehyde is typically achieved via a single-step Vilsmeier-Haack formylation of chloroacetyl chloride[10]. The following methodology outlines the critical parameters required for high-yield, safe synthesis.

Step 1: Vilsmeier Reagent Formation

-

Action: Charge a dry, round-bottomed flask with N,N-dimethylformamide (DMF) and cool to 0–5 °C under an inert nitrogen atmosphere. Slowly add phosphorus oxychloride (

) dropwise over 2 hours[10]. -

Causality: The reaction between DMF and

to form the chloroiminium ion (Vilsmeier reagent) is violently exothermic. Strict temperature control at 0–5 °C is mandatory to prevent thermal runaway and the degradation of the highly reactive intermediate.

Step 2: Substrate Addition

-

Action: While maintaining the temperature below 5 °C, add chloroacetyl chloride dropwise over 2 hours[10].

-

Causality: Chloroacetyl chloride acts as the enolate equivalent in this reaction. Low temperatures prevent premature, uncontrolled polymerization of the substrate before it can fully coordinate with the Vilsmeier complex.

Step 3: Formylation and Cyclization

-

Action: Allow the reaction mixture to naturally warm to 25–30 °C and stir for 3 hours. Subsequently, heat the mixture to 70–75 °C and maintain for 6 hours[10].

-

Causality: The initial warming allows for the first formylation event. Heating to 70–75 °C provides the necessary activation energy for the second formylation and subsequent elimination steps required to construct the complete dialdehyde framework.

Step 4: Quenching and Isolation (Self-Validating Step)

-

Action: Cool the mixture back to 0–5 °C. Carefully quench by adding a basifying agent (e.g., aqueous sodium carbonate) to form the water-soluble alkali salt of the product. Extract impurities with an organic solvent. Finally, break the alkali salt by adding a mineral acid until the pH drops below 3[10].

-

Validation: The protocol is visually self-validating. The successful formation and isolation of the product are confirmed when the acidification step triggers the immediate precipitation of a brown/light yellow crystalline solid (the free 2-chloro-3-hydroxyacrylaldehyde) from the aqueous phase.

References

-

Fisher Scientific. "2-chloromalonaldehyde, 95% 1 g | Buy Online". Available at:[Link]

-

QuickCompany. "Process For The Preparation Of Etoricoxib". Available at: [Link]

-

QuickCompany. "Synthesis Of 2 Chloromalonaldehyde". Available at:[Link]

- Google Patents. "US9024030B2 - Process for the synthesis of etoricoxib".

Sources

- 1. evitachem.com [evitachem.com]

- 2. Process For The Preparation Of Etoricoxib [quickcompany.in]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 2-Chloromalonaldehyde | CymitQuimica [cymitquimica.com]

- 5. Buy Online CAS Number 50704-42-2 - TRC - 2-Chloro-3-hydroxy-2-propenal | LGC Standards [lgcstandards.com]

- 6. 2-chloromalonaldehyde, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. keyorganics.net [keyorganics.net]

- 8. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 9. Synthesis Of 2 Chloromalonaldehyde [quickcompany.in]

- 10. Synthesis Of 2 Chloromalonaldehyde [quickcompany.in]

Strategic Sourcing & Technical Guide: 2-Chloro-3-hydroxyacrylaldehyde

The following is an in-depth technical guide and sourcing analysis for 2-Chloro-3-hydroxyacrylaldehyde , designed for researchers and procurement specialists in pharmaceutical development.

Primary Commercial Identity: 2-Chloromalonaldehyde CAS Registry Numbers: 36437-19-1 (Aldehyde form), 50704-42-2 (Enol form)

Part 1: Executive Summary & Chemical Identity

2-Chloro-3-hydroxyacrylaldehyde is a highly reactive C3 building block predominantly used in the synthesis of heterocyclic pharmaceutical intermediates. It is the enol tautomer of 2-Chloromalonaldehyde . In the commercial marketplace, it is almost exclusively listed under the keto-form name, 2-Chloromalonaldehyde (CAS 36437-19-1) .

Its primary industrial application is as a key intermediate in the synthesis of Etoricoxib (Arcoxia), a selective COX-2 inhibitor, where it undergoes cyclocondensation with ketosulfones to form the central pyridine ring. Due to its propensity for polymerization and oxidation, sourcing strategies must prioritize supplier cold-chain capabilities and purity verification.

Tautomeric Equilibrium & Stability

Understanding the chemical structure is critical for accurate ordering and analysis. The compound exists in a dynamic equilibrium between the dicarbonyl (dialdehyde) and the enol form.

Figure 1: Tautomeric equilibrium between the commercial keto form and the reactive enol form.

Part 2: Market Analysis - Suppliers & Pricing

The market for 2-Chloromalonaldehyde is bifurcated between high-cost catalog suppliers (for gram-scale R&D) and bulk chemical manufacturers (for kg-scale process development).

Global Pricing Tiers (2024-2025 Estimates)

The following data reflects current market listings. Note the significant price inversion between research scale (

| Supplier Category | Typical Pack Size | Price Range (USD) | Unit Cost (Approx) | Lead Time |

| Catalog (R&D) | 1 g | $35.00 - $55.00 | $45.00 / g | In Stock |

| Catalog (R&D) | 5 g | $60.00 - $85.00 | $14.00 / g | In Stock |

| Catalog (R&D) | 100 g | $600.00 - $850.00 | $7.00 / g | 2-3 Weeks |

| Bulk / Process | 1 kg | $800.00 - $1,200.00 | $0.90 / g | 4-6 Weeks |

| Bulk / Process | 100 kg | $75,000 (Estimate) | $0.75 / g | Made to Order |

Key Suppliers

-

AbMole (Global/USA): Strong on bulk pricing. Lists 1kg packs at competitive rates (~$820).[1] High purity (>99%) suitable for GMP starting material.

-

Apollo Scientific (UK/Europe): Reliable catalog supplier for gram-scale screening. Good for initial method development.

-

CymitQuimica (Europe): Distributes for multiple brands (e.g., Indagoo). Good availability for 1g–25g sizes.

-

Thermo Fisher / Alfa Aesar: Often lists the product but prices may be higher due to repackaging/distribution markups.

Procurement Strategy:

-

For Screening: Purchase 5g from a catalog supplier (Apollo/Cymit) to establish analytical standards.

-

For Pilot: Do not buy multiple 100g bottles. Move directly to a 1kg inquiry with a bulk supplier like AbMole or a custom synthesis house (e.g., Enamine, WuXi) to secure the <$1.00/g pricing.

Part 3: Technical Specifications & Quality Control (QC)

Due to the aldehyde functionality, this material is prone to oxidation (forming 2-chloromalonic acid) and polymerization.

Critical Quality Attributes (CQA)

-

Appearance: White to off-white crystalline solid. Yellowing indicates decomposition.

-

Purity: ≥ 98.0% (HPLC).

-

Storage: Strictly 2-8°C (Refrigerated). Long-term storage at -20°C is recommended to prevent dimerization.

-

Solubility: Soluble in water, DMSO, THF, and Methanol.

Self-Validating QC Protocol

Upon receipt, execute this protocol to verify integrity before use in synthesis.

-

Visual Inspection: Reject if the solid is brown or sticky (indicates polymerization).

-

1H-NMR Verification (DMSO-d6):

-

Look for the aldehyde proton signal (

~9.0 - 9.5 ppm). -

Check for the enol -OH proton (often broad, exchangeable).

-

Impurity Check: Look for broad multiplets upfield (0-4 ppm) indicating polymer formation.

-

-

Acidity Check: Dissolve 50mg in 1mL water and check pH. It should be slightly acidic (pH 3-4). Strong acidity (pH <2) suggests oxidation to carboxylic acids.

Part 4: Application - Etoricoxib Synthesis

The primary value driver for this chemical is its role in constructing the central pyridine ring of Etoricoxib. The 2-chloro substituent dictates the regioselectivity of the cyclization.

Synthesis Workflow

The reaction typically involves the condensation of a ketosulfone with 2-chloromalonaldehyde (or its salt) in the presence of ammonia or an ammonium salt.[2]

Figure 2: The role of 2-Chloromalonaldehyde in the convergent synthesis of Etoricoxib.

Experimental Insight

In the synthesis of Etoricoxib, the sodium salt of 2-chloromalonaldehyde (CAS 1026494-97-2) is frequently cited in patents as a superior alternative to the free aldehyde. The salt is easier to handle, less volatile, and releases the reactive aldehyde in situ upon acidification, reducing side reactions during the heating phase. If your yield is low with the free aldehyde, switch to the sodium salt or generate it in situ.

References

-

AbMole BioScience. 2-Chloromalonaldehyde Product Analysis & Pricing. Retrieved from

-

Apollo Scientific. Product Data Sheet: 2-Chloromalonaldehyde. Retrieved from

-

CymitQuimica. 2-Chloromalonaldehyde Pricing and Availability. Retrieved from

-

Google Patents. Process for the synthesis of Etoricoxib (US9024030B2). Describes the use of 2-chloromalonaldehyde in cyclization. Retrieved from

-

ChemicalBook. Chemical Properties and Supplier List for CAS 36437-19-1. Retrieved from [3]

Sources

Methodological & Application

Application Note: Advanced One-Pot Synthesis of Etoricoxib via 2-Chloro-3-hydroxyacrylaldehyde Cyclocondensation

Introduction & Pharmacological Context

Etoricoxib is a potent, highly selective cyclooxygenase-2 (COX-2) inhibitor utilized globally for the management of osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain[1]. The therapeutic efficacy of Etoricoxib is derived from its ability to selectively target the inducible COX-2 enzyme—which is upregulated at sites of inflammation—while sparing the constitutively expressed COX-1 enzyme responsible for gastric cytoprotection and platelet function[1].

Fig 1. Selective COX-2 inhibition pathway by Etoricoxib, sparing COX-1 mediated GI protection.

The core chemical structure of Etoricoxib features a central 2,3'-bipyridine ring substituted with a 4-(methylsulfonyl)phenyl group and a chlorine atom[1]. The efficient construction of this highly substituted pyridine core is the primary challenge in its commercial and laboratory-scale synthesis.

Synthetic Rationale: The Hydroxyacrylaldehyde Advantage

Historically, the synthesis of Etoricoxib relied heavily on the condensation of a ketosulfone with a vinamidinium hexafluorophosphate salt[2]. However, vinamidinium salts are expensive, unstable, and require complex preparation[2]. Alternative routes utilizing 2-chloromalonaldehyde often require harsh refluxing conditions (>120°C) in carboxylic acids for over 16 hours, leading to significant degradation and the generation of up to 15% of unwanted structural impurities[2].

To circumvent these bottlenecks, utilizing 2-chloro-3-hydroxyacrylaldehyde (a commercially available C3 synthon) offers a highly convergent, one-pot cyclocondensation strategy[3],[4]. When reacted with 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (the ketosulfone) in the presence of formamide and methanesulfonic acid, the central pyridine ring is constructed efficiently. This route eliminates the need for volatile ammonia gas or unstable intermediates[3].

Fig 2. One-pot cyclocondensation workflow for Etoricoxib using 2-chloro-3-hydroxyacrylaldehyde.

Experimental Protocol: Self-Validating One-Pot Synthesis

This protocol details the 2-gram scale synthesis of Etoricoxib, optimized for high conversion and structural fidelity based on validated patent literature[3].

Materials & Reagents

-

1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (Ketosulfone): 2.0 g

-

2-Chloro-3-hydroxyacrylaldehyde: 2.0 g[4]

-

Formamide: 4.0 mL

-

Methanesulfonic Acid (MSA): 0.5 mL

-

1,2-Dichloroethane (DCE): 2.0 mL

-

Extraction Solvents: Ethyl Acetate (EtOAc), Diethyl Ether, Deionized Water

Step-by-Step Methodology

-

Reaction Assembly: In a dry, pressure-resistant reaction vial, combine 2.0 g of 2-chloro-3-hydroxyacrylaldehyde and 2.0 g of the ketosulfone[3].

-

Causality: The ketosulfone provides the bis-aryl backbone, while the aldehyde serves as the C3 synthon necessary to close the central pyridine ring.

-

-

Catalyst & Solvent Addition: Add 4.0 mL of formamide, 2.0 mL of 1,2-dichloroethane, and 0.5 mL of methanesulfonic acid[3].

-

Causality: Formamide acts dual-purpose as both a polar solvent and the stable nitrogen donor for the pyridine ring, avoiding the handling hazards of gaseous ammonia[2]. MSA is a strong Brønsted acid that catalyzes the initial enamine/imine formation and lowers the activation energy for the subsequent cyclodehydration. DCE ensures the solubility of the organic precursors.

-

-

Phase 1 Heating (Condensation): Seal the vial and stir in a heating block at 80°C for 20 hours[3].

-

Validation Checkpoint: TLC sampling (EtOAc/Hexane) should indicate the consumption of the starting ketosulfone and the formation of a highly polar, acyclic intermediate.

-

-

Phase 2 Heating (Aromatization): Increase the heating block temperature to 100°C and stir for an additional 4 hours[3].

-

Causality: The temperature gradient is critical. 80°C favors the controlled formation of the acyclic intermediate, while the thermal bump to 100°C provides the thermodynamic push required for cyclodehydration and aromatization into the stable bipyridine core[3].

-

-

Quenching & Workup: Cool the mixture to ambient temperature. Add 10 mL of deionized water, followed by 25 mL of ethyl acetate and 25 mL of diethyl ether. Stir vigorously for 15 minutes[3].

-

Causality: The mixed organic system (EtOAc/Ether) tunes the polarity of the organic phase to selectively partition the lipophilic Etoricoxib, while the water extracts the highly polar formamide and MSA[3].

-

-

Phase Separation: Transfer to a separatory funnel and allow the layers to resolve. Separate the phases. Extract the aqueous layer with an additional 50 mL of ethyl acetate[3].

-

Validation Checkpoint: The aqueous phase should test highly acidic (pH < 2), confirming the successful removal of the MSA catalyst.

-

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the dark crude mixture via preparative HPLC or silica gel chromatography[3].

-

Validation Checkpoint: Confirm the final structure via Mass Spectrometry (MS). The expected molecular ion peak is [M+H]⁺ = 359.1[3].

-

Quantitative Data & Optimization Matrix

The following table summarizes the comparative advantages of the hydroxyacrylaldehyde route against legacy methods, highlighting the causality behind reagent selection.

| Synthetic Route | Key C3 Synthon | Nitrogen Source | Catalyst / Conditions | Reaction Profile & Drawbacks |

| Vinamidinium Route | Vinamidinium hexafluorophosphate | Ammonia | Propionic acid, Reflux | Fast reaction, but the vinamidinium salt is highly expensive, difficult to prepare, and unstable[2]. |

| Chloromalonaldehyde Route | 2-Chloromalonaldehyde | Ammonium acetate | Acetic acid, >120°C, 16h | Generates up to 15% Impurity I and 5% Impurity II due to harsh thermal degradation[2]. |

| Hydroxyacrylaldehyde Route | 2-Chloro-3-hydroxyacrylaldehyde | Formamide | Methanesulfonic acid, 80–100°C | One-pot, highly convergent, avoids gaseous ammonia, requires standard HPLC/column purification[3]. |

References

- WO2015036550A1 - Process for making etoricoxib Source: Google Patents URL

- US9024030B2 - Process for the synthesis of etoricoxib Source: Google Patents URL

Sources

Application Note: C3-Electrophilic Synthons in Pyridine Annulation – Comparative Reactivity of 2-Chloro-3-hydroxyacrylaldehyde and Vinamidinium Salts

Executive Summary & Mechanistic Rationale

In advanced heterocyclic synthesis, particularly the industrial production of highly substituted pyridines like the COX-2 inhibitor Etoricoxib, 3-carbon (C3) electrophilic synthons are critical reagents. While literature searches or preliminary reaction designs sometimes conflate these reagents, 2-chloro-3-hydroxyacrylaldehyde (chloromalondialdehyde) and vinamidinium salts (e.g., 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate) do not typically react with each other. Instead, they serve as functionally equivalent, alternative C3-electrophiles that react with active methylene compounds (such as ketosulfones) to drive pyridine annulation[1][2].

This application note details the causality, mechanistic pathways, and step-by-step protocols for utilizing both reagents. Understanding the divergent reactivity profiles of the neutral aldehyde versus the cationic vinamidinium salt allows process chemists to optimize for yield, cost, and environmental impact[3].

Divergent Pathways in Pyridine Annulation

The synthesis of the central pyridine ring in Etoricoxib requires the condensation of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (a ketosulfone) with a C3-synthon, followed by ring closure with a nitrogen source[2][4].

-

The Vinamidinium Route: Historically favored for its high electrophilicity, the vinamidinium salt undergoes a rapid 1,4-addition with the enolate of the ketosulfone. However, it requires the highly toxic and corrosive hexafluorophosphoric acid for its preparation and generates dimethylamine as a byproduct[2][3].

-

The 2-Chloro-3-hydroxyacrylaldehyde Route: A modern, highly scalable alternative. It avoids toxic fluorinated counterions and allows for a streamlined one-pot condensation using methanesulfonic acid (MSA) and formamide[1].

Caption: Convergent pathways for pyridine annulation using alternative C3-synthons.

Quantitative Reagent Comparison

The choice between these two C3-synthons dictates the entire thermodynamic strategy of the reaction. The table below summarizes the critical operational parameters[3][5].

| Parameter | 2-Chloro-3-hydroxyacrylaldehyde | Vinamidinium Hexafluorophosphate |

| Synthon Type | Neutral C3-electrophile (Aldehyde/Enol) | Cationic C3-electrophile (Trimethinium ion) |

| Reactivity Profile | Moderate (Requires strong acid activation) | High (Pre-activated electrophile) |

| Primary Catalyst | Methanesulfonic acid (MSA) | Potassium tert-butoxide (t-BuOK) |

| Nitrogen Source | Formamide | Ammonium acetate (NH₄OAc) / NH₄OH |

| Byproducts | Water | Dimethylamine, Hexafluorophosphate salts |

| Cost & Handling | Commercially available, easier to handle | Expensive to prepare, requires toxic HPF₆ |

| Industrial Status | Preferred for modern scalable one-pot synthesis | Historically used in early process routes |

Experimental Protocols

Protocol A: One-Pot Synthesis via 2-Chloro-3-hydroxyacrylaldehyde

Causality Note: This protocol utilizes Methanesulfonic Acid (MSA) to protonate the aldehyde, increasing its electrophilicity to match the relatively weak nucleophilicity of the un-deprotonated ketosulfone. 1,2-dichloroethane (1,2-DCE) is selected as a polar aprotic solvent that remains stable at the required 100°C heating block temperatures[1].

Materials:

-

1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (Ketosulfone): 2.0 g

-

2-Chloro-3-hydroxyacrylaldehyde: 2.0 g

-

Formamide (Nitrogen source): 4.0 mL

-

Methanesulfonic acid (MSA): 0.5 mL

-

1,2-Dichloroethane (1,2-DCE): 2.0 mL

Step-by-Step Procedure:

-

Initialization: In a dry reaction vessel, combine the ketosulfone (2.0 g) and 2-chloro-3-hydroxyacrylaldehyde (2.0 g) in 1,2-DCE (2.0 mL).

-

Activation: Slowly add formamide (4.0 mL) followed by the dropwise addition of methanesulfonic acid (0.5 mL). Caution: Exothermic protonation.

-

Condensation: Transfer the vessel to a heating block set to 80°C. Stir vigorously for 20 hours to ensure complete aldol-type condensation.

-

Cyclization: Increase the heating block temperature to 100°C and stir for an additional 4 hours to drive the formamide-mediated ring closure and dehydration.

-

Quench & Extraction: Cool the mixture to ambient temperature. Add 10 mL of deionized water, followed by 25 mL of ethyl acetate and 25 mL of diethyl ether.

-

Isolation: Stir for 15 minutes, separate the organic layer, and extract the aqueous layer with an additional 50 mL of ethyl acetate. Wash the combined organics with 5% NaOH and brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum[1].

Protocol B: Step-Wise Synthesis via Vinamidinium Salt

Causality Note: Because the vinamidinium salt is highly electrophilic, the ketosulfone is first converted to its highly nucleophilic enolate using a strong base (t-BuOK). Ammonium acetate is used subsequently because formamide is incompatible with the basic enolate generation step[2][5].

Materials:

-

Ketosulfone: 1.0 eq

-

2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate: 1.05 eq

-

Potassium tert-butoxide (t-BuOK): 1.05 eq

-

Ammonium acetate (NH₄OAc): Excess

-

Tetrahydrofuran (THF) / Acetic Acid (AcOH)

Step-by-Step Procedure:

-

Enolate Generation: Dissolve the ketosulfone in anhydrous THF under an inert atmosphere. Cool to 0°C and add t-BuOK (1.05 eq) portion-wise. Stir for 30 minutes.

-

Addition: Add the vinamidinium salt (1.05 eq) to the enolate solution. Allow the reaction to warm to room temperature and stir for 2 hours to form the 1,4-addition adduct.

-

Solvent Exchange & Cyclization: Concentrate the mixture to remove THF. Re-dissolve the crude intermediate in a mixture of AcOH and Trifluoroacetic acid (TFA).

-

Ring Closure: Add an excess of ammonium acetate (or ammonium hydroxide) and heat the mixture to reflux (approx. 110°C) for 14–16 hours to drive the elimination of dimethylamine and subsequent pyridine annulation.

-

Workup: Cool to room temperature, adjust the pH to 7.5–8.5 using aqueous ammonia, and extract with ethyl acetate. Purify via recrystallization from isopropyl alcohol[2][6].

Mechanistic Workflow of the Vinamidinium Route

Caption: Mechanistic workflow of ketosulfone annulation with a vinamidinium salt.

References

- Google Patents (WO2015036550A1)

-

Annulation of ketones with vinamidinium hexafluorophosphate salts: An efficient preparation of trisubstituted pyridines Organic Letters (Davies et al., 2000) URL:[Link]

-

Synthesis Of 2-Chloromalonaldehyde QuickCompany (Patent Application Analysis) URL:[Link]

Sources

- 1. WO2015036550A1 - Process for making etoricoxib - Google Patents [patents.google.com]

- 2. Portico [access.portico.org]

- 3. Synthesis Of 2 Chloromalonaldehyde [quickcompany.in]

- 4. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]

- 5. Portico [access.portico.org]

- 6. 221615-75-4 | 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | Etoricoxib | Ambeed.com [ambeed.com]

synthesis of 2,3-disubstituted pyridines using chloroacrylaldehyde

Initiating the Analysis

I've initiated the analytical phase, zeroing in on the request. I'm focusing on the synthesis of 2,3-disubstituted pyridines using chloroacrylaldehyde. The aim is to create detailed application notes and protocols, considering the target audience.

Defining the Parameters

I'm now defining the target audience: researchers, scientists, and drug development professionals. I've broken down the core requirements into autonomy (editorial control), E-E-A-T principles (Expertise, Trustworthiness, Grounding), and visualization (tables, protocols, Graphviz diagrams).

Exploring Reaction Pathways

I'm currently investigating the synthetic routes for 2,3-disubstituted pyridines involving chloroacrylaldehyde. While a specific, well-known methodology hasn't immediately surfaced as a standard named reaction, I'm finding plenty of literature that might provide valuable insights. The results are still sparse, so I'm expanding the search to related reactions.

Analyzing Synthesis Pathways

I've been digging into how 2-chloroacrylaldehyde, and specifically derivatives like (Z)-3-amino-2-chloroacrylaldehyde, are used to make functionalized pyridines. The search results show a link to Etoricoxib impurities. Specifically, 2,3-disubstituted and 2,3,5-trisubstituted pyridines are of interest in the synthesis of pharmaceuticals, and it appears this route to pyridine synthesis might be important for that.

Confirming Chemical Synthesis Pathway

I've just confirmed the key role of 2-chloroacrylaldehyde and its enamine derivative in synthesizing 2,3-disubstituted pyridines, a crucial step for Etoricoxib and Vismodegib. Specifically, 2-chloroacrylaldehyde is pivotal for Etoricoxib's production.

Analyzing Pyridine Synthesis

I'm now zeroing in on the mechanism, specifically, how 2-chloroacrylaldehyde (CAA) forms the pyridine ring. It seems CAA is a C3 bis-electrophile, so when reacted with an enamine or a ketone + ammonia source, it leads to a Michael addition, followed by cyclization and aromatization via loss of water and HCl. This confirms my approach is sound, and I'll focus on creating the Application Note now.

Clarifying Chlorinated Pyridine Synthesis

I've clarified the pyridine synthesis involving 2-chloroacrylaldehyde. The chlorine on the 2-chloroacrylaldehyde is alpha to the aldehyde. Now, the enamine attacks the beta-carbon of CAA via Michael addition, leading to a dihydropyridine intermediate. The key here is that the aromatization step involves the loss of HCl, resulting in the chlorinated pyridine ring found in Etoricoxib, rather than the loss of water (or just water if the chlorine is retained, wait!).

Refining Oxidation Mechanism

I'm now refining the oxidation mechanism of the dihydropyridine. The search results brought up "(Z)-3-amino-2-chloroacrylaldehyde". Etoricoxib has a 5-chloro-2,3-disubstituted pyridine. I realize the cyclization forms a dihydropyridine, which requires oxidation to yield the pyridine. It seems key is that the enamine attacks the beta-carbon of 2-chloroacrylaldehyde, leading to the necessary substituents on the ring.

Tracing Reaction Mechanism

I'm now tracing the reaction mechanism in detail. I'm focusing on the condensation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone with 3-amino-2-chloroacrylaldehyde. The ketone's alpha-methylene (

Mapping Ring Substitution

I've mapped out the pyridine ring substitution precisely. The nitrogen comes from the amino group, while the carbons originate from the carbonyl and alpha-carbon of the ketone, and the amineacrylaldehyde. The chlorine on the 5-position, the two substituents on positions 2 and 3, and the nitrogen. It matches Etoricoxib perfectly, with the substituent positions and the chlorine position. I'm structuring the Application Note to discuss synthesis, specifically for Etoricoxib and similar compounds. I'll describe how 2,3-disubstituted-5-chloropyridines are created from ketones and 2-chloro-3-aminoacrylaldehyde, and that using 2-chloroacrylaldehyde itself is also an option. I've got a strong basis for the Application Note now.

Justifying Key Reactants

I'm now focusing on E-A-T aspects for the Application Note. I'm explaining why 3-amino-2-chloroacrylaldehyde is superior to 2-chloroacrylaldehyde. The pre-installed nitrogen avoids external ammonia, reducing side reactions and skipping a separate oxidation step. The protocol will detail the condensation of a deoxybenzoin-type ketone with the aldehyde, and I'll cite Etoricoxib synthesis, including URLs from Veeprho and Pharmaffiliates. ResearchGate's Vismodegib paper will also be included.

Outlining Publication Structure

I'm structuring the publication. I'm introducing 2-chloroacrylaldehyde and its derivative, 3-amino-2-chloroacrylaldehyde, and their roles as C3-N building blocks. The mechanistic rationale contrasts their use, with ACA preferred for direct pyridine formation. I'm drafting the introduction now.

Drafting Publication Outline

I'm now drafting the publication. I'll outline experimental protocols for synthesizing Etoricoxib-like structures using both 3-amino-2-chloroacrylaldehyde and 2-chloroacrylaldehyde, and a Graphviz diagram of the reaction. I'll include optimization parameters and a detailed troubleshooting table and consolidated references.

Visualizing Reaction Pathways

I'm now visualizing the reaction. I'm focusing on creating a Graphviz diagram. I'm ensuring that colors provide good contrast for key steps like the aldol condensation, cyclization, and aromatization. The nodes will be clearly labeled, and the text will be highly legible against the background. I want this to be easy to interpret.

Constructing Workflow Diagrams

I'm creating Graphviz diagrams to illustrate the synthetic workflow. I've designed the workflow diagram, with Method A (using 3-amino-2-chloroacrylaldehyde) targeting 5-chloropyridines and Method B (using 2-chloroacrylaldehyde) for unsubstituted pyridines. The diagram will depict reaction steps, including mixing, reflux, workup, and product purification. This visual representation will be key.

Refining Workflow Diagrams

I'm now refining the workflow diagrams, ensuring all nodes adhere to the color palette. I'm focusing on clarity and visual consistency, and simplifying the steps for Method A and Method B for clarity. I'll make the key steps stand out.

Finalizing Application Note Details

I'm now detailing the steps, including specific conditions like acidic solvents for 3-amino-2-chloroacrylaldehyde (ACA) and ammonia sources for 2-chloroacrylaldehyde (CAA). I'll also specify reflux conditions and cite sources for Etoricoxib impurities and (Z)-3-amino-2-chloroacrylaldehyde, and Vismodegib synthesis via ResearchGate. The diagrams and text are ready for final edits.

Drafting Experimental Procedures

I'm now drafting the experimental protocols. I'm detailing the synthesis of 5-chloro-2,3-disubstituted pyridines, the core structure of Etoricoxib, using (Z)-3-amino-2-chloroacrylaldehyde. I'm also preparing an additional method. I'm carefully outlining the reaction conditions, including reflux and acidic solvents like p-toluenesulfonic acid or propionic acid.

Refining Publication Protocol

I'm now refining the experimental protocol further. I've realized industrial Etoricoxib synthesis uses a vinamidinium salt, essentially a protected form of (Z)-3-amino-2-chloroacrylaldehyde. So, a new method, Protocol 2, uses 2-chloroacrylaldehyde with ketone and ammonia. The key is in the amine, which helps to remove the HCl. I'm focusing on clarifying the specific steps for both methods.

Distinguishing Mechanism Details

I'm now emphasizing the critical mechanistic differences between 3-amino-2-chloroacrylaldehyde (ACA) and 2-chloroacrylaldehyde (CAA). I recognize that using ACA retains the chlorine in the pyridine ring, while CAA results in a dehalogenated product. A key difference stems from chlorine's position and the aromatization mechanism, impacting the final product's structure. I'm noting this distinction, which stems from the chlorine's position on a sp2 vs sp3 carbon.

\n\n I'm now constructing a table summarizing optimization parameters for both approaches. This includes solvents like propionic acid for ACA, focusing on cyclization and dehydration. I'll include ranges and rationales.

Structuring Optimization Parameters

I'm now structuring the optimization parameters, like solvents. I will be sure to describe how the choice of solvent affects reactions. I am preparing a table with stoichiometry for ACA and CAA, and optimizing for ammonia source.

Differentiating Synthesis Methods

I'm now integrating in-text citations [1], [2] to support the claims and preparing the reference list with verified URLs. I'm also preparing an optimization parameters table for both methods, detailing crucial data. Next, the mechanistic divergence diagram and reaction diagrams are being created with Graphviz.

Refining Publication Diagrams

I'm now refining the publication diagrams further, paying close attention to visual consistency and clarity. I've corrected the edge and node colors to provide better contrast, and updated the text readability. I need to make these diagrams as clear and easy to interpret as possible, so that it will be helpful in the Application Note.

Contrasting Mechanistic Details

I'm now detailing the mechanistic differences of the reaction. I see the reactions diverge because of the chlorine on the aldehyde. Using 3-amino-2-chloroacrylaldehyde leads to 5-chloropyridines, like Etoricoxib, while 2-chloroacrylaldehyde yields dehalogenated pyridines.

Comparing Reaction Divergence

I'm now focusing on the mechanistic divergence, especially after verifying the Vismodegib paper and Etoricoxib impurity sources. The key is to highlight the chlorine's fate during aromatization, impacting the product's structure. I will emphasize the difference between the two aldehydes. I'm focusing on crafting a concise table now.

Refining Solvent Parameters

I'm now detailing solvents for both pathways, highlighting the need for high boiling point acids with ACA. A table will compare ethanol/toluene for CAA, emphasizing enamine formation and water removal, and acetone for a potential acid catalyzed aldol, along with stoichiometry. I'm focusing on "self-validating" elements and creating a new title.

Comparing Aromatization Pathways

I'm now comparing the aromatization pathways in more depth. With ACA, the chlorine's position on a vinylogous ester leads to direct HCl loss during aromatization, leading to the chlorinated pyridine, whereas, with CAA, enamine formation is required, and chlorine is lost, resulting in the non-chlorinated pyridine product. I'm finalizing this diagram.

Differentiating Aromatization Detail

I'm working to fully detail the aromatization pathways for both methods now. With 3-amino-2-chloroacrylaldehyde, I've observed that the chlorine is retained, while 2-chloroacrylaldehyde results in a chlorine-free product. I will clearly outline the mechanistic distinctions.

Finalizing Aromatization Details

I'm finalizing the aromatization mechanisms, ensuring clarity. The difference lies in chlorine's fate. ACA retains chlorine. CAA loses it via enamine. The mechanism is now understood. The application note is almost ready.

Refining Synthesis Workflow

I'm now refining the synthesis workflow diagram further, including in-process controls with LC-MS, emphasizing the need for ketone monitoring. I'm also adding a descriptive caption to the Graphviz diagram, which concisely conveys the synthesis's purpose and key steps for clarity.

Validating Chlorination Outcomes

I'm now detailing the mechanistic nuances impacting chlorine retention. The key lies in the leaving group thermodynamics of the enamine intermediate's deprotonation versus the direct loss of HCl, clarifying the differences between the two reaction pathways. I've added a table comparing the optimization parameters.

Application Note: Procedure for the Condensation of Ketosulfones with 2-Chloro-3-hydroxyacrylaldehyde

Introduction & Scope

The synthesis of highly selective cyclooxygenase-2 (COX-2) inhibitors, such as Etoricoxib, heavily relies on the efficient construction of a central, multi-substituted pyridine ring. The core synthetic challenge lies in the precise assembly of this heterocycle without triggering thermal degradation or generating closely related, hard-to-remove structural impurities.

This application note details an optimized, one-pot cyclocondensation protocol. By reacting a functionalized ketosulfone—specifically 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone—with 2-chloro-3-hydroxyacrylaldehyde, researchers can bypass the use of expensive vinamidinium hexafluorophosphate salts while maintaining high regio-specificity and yield[1].

Mechanistic Causality & Experimental Design

The formation of the central pyridine ring is a classic Hantzsch-type cyclocondensation. However, the choice of reagents dictates the purity profile of the final active pharmaceutical ingredient (API).

-

The C3-Electrophile: 2-Chloro-3-hydroxyacrylaldehyde acts as a highly reactive, masked malondialdehyde. It provides the necessary three-carbon bridge to close the pyridine ring when reacted with the active methylene group of the ketosulfone[1].

-

The Nitrogen Source: Formamide is utilized instead of gaseous ammonia or ammonium acetate. Formamide acts as a slow-release nitrogen donor under acidic conditions, which prevents the rapid formation of polymeric byproducts often seen with direct ammonia injection[1].

-

Acid Catalysis & Temperature Control (The Causality of Purity): Early synthetic routes utilized refluxing propionic acid or acetic acid at temperatures exceeding 120 °C[1]. However, these harsh thermal conditions lead to significant degradation, specifically generating two major byproducts: Impurity I (a des-chloro derivative, ~15% assay yield) and Impurity II (~5% assay yield)[2]. By shifting the solvent system to 1,2-dichloroethane (1,2-DCE) and utilizing methanesulfonic acid (MsOH) as a strong, non-nucleophilic catalyst, the cyclocondensation can be driven to completion at a milder 80–100 °C[1]. This critical adjustment suppresses the formation of Impurities I and II, resulting in a self-validating, high-purity crude product.

Fig 1: Reaction pathway for Etoricoxib synthesis via ketosulfone cyclocondensation.

Comparative Reaction Metrics

The transition from the traditional vinamidinium salt route to the direct aldehyde route offers significant advantages in scalability and atom economy.

| Parameter | Traditional Vinamidinium Route | Optimized Direct Aldehyde Route |

| C3-Electrophile | 2-Chloro-1,3-bis(dimethylamino)trimethinium PF₆ | 2-Chloro-3-hydroxyacrylaldehyde |

| Nitrogen Source | Ammonium hydroxide / Ammonium acetate | Formamide |

| Catalyst / Solvent | t-BuOK in THF, followed by TFA/AcOH | Methanesulfonic acid in 1,2-DCE |

| Reaction Temperature | >120 °C (Reflux) | 80 °C to 100 °C |

| Impurity Profile | High (Requires extensive downstream purification) | Low (Suppressed Impurities I & II) |

| Cost Efficiency | Low (Expensive PF₆ salt preparation) | High (Commercially available building block) |

Experimental Protocol

The following step-by-step methodology describes the one-pot condensation workflow[1]. Ensure all procedures are conducted in a fume hood, as 1,2-DCE is a volatile halocarbon.

Materials & Reagents

-

1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (Ketosulfone)

-

2-Chloro-3-hydroxyacrylaldehyde

-

Formamide (Reagent Grade)

-

Methanesulfonic acid (MsOH, 99%)

-

1,2-Dichloroethane (1,2-DCE, Anhydrous)

-

Ethyl acetate (EtOAc) and Diethyl ether (Et₂O)

-

Deionized Water

Step-by-Step Methodology

Step 1: Reaction Assembly

-

Into a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, charge 2.0 g of 2-chloro-3-hydroxyacrylaldehyde and 2.0 g of the ketosulfone starting material[1].

-

Add 4.0 mL of formamide and 2.0 mL of 1,2-dichloroethane to the flask[1]. Stir gently to create a uniform suspension.

-

Carefully add 0.5 mL of methanesulfonic acid dropwise[1]. Note: The addition of the strong acid will initiate the activation of the aldehyde; slight exothermicity may be observed.

Step 2: Cyclocondensation 4. Transfer the flask to a pre-heated reaction block. Stir the mixture vigorously at 80 °C for exactly 20 hours[1]. This initial phase allows for the controlled formation of the intermediate imine/enamine adducts without triggering thermal degradation. 5. After 20 hours, increase the heating block temperature to 100 °C and stir for an additional 4 hours[1]. This elevated temperature drives the final dehydration and aromatization steps to yield the pyridine ring.

Step 3: Quench & Extraction 6. Remove the flask from the heating block and allow the mixture to cool to ambient temperature (approx. 20–25 °C). 7. Quench the reaction by slowly adding 10.0 mL of deionized water[1]. 8. Add 25.0 mL of ethyl acetate and 25.0 mL of diethyl ether to the quenched mixture[1]. 9. Stir the biphasic mixture vigorously for 15 minutes to ensure complete partitioning of the product into the organic phase[1]. 10. Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic layer. 11. Extract the remaining aqueous layer with an additional 50.0 mL of ethyl acetate[1]. Combine this with the primary organic extract.

Step 4: Purification 12. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. 13. Purify the crude residue via silica gel chromatography or direct crystallization (e.g., using isopropyl alcohol) to isolate pure Etoricoxib[3].

Analytical Validation

To validate the success of the protocol, the crude reaction mixture should be monitored via High-Performance Liquid Chromatography (HPLC).

-

Target Peak: Etoricoxib (5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine).

-

Critical Quality Attributes: Ensure the absence of the des-chloro impurity (Impurity I) and the isomeric byproduct (Impurity II), which typically elute closely to the main API peak if the reaction temperature exceeds 100 °C for prolonged periods[2].

References